N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole-based heterocyclic compound featuring a pyridin-2-yl substituent at position 3, an acetamido group at position 4, and a carboxamide moiety linked to a 4-chlorophenylmethyl group at position 4. This compound belongs to a class of substituted thiazole carboxamides, which are synthesized via coupling reactions between carboxylate intermediates and amines in the presence of coupling reagents . Thiazoles are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding, which enhances target binding affinity.
Properties
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSDTYFIDYQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Based Analogs
The synthesis of substituted thiazole carboxamides, as described in , involves ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates as precursors. These intermediates are hydrolyzed and coupled with amines to yield diverse analogs. The target compound differs from the general scaffold in by the inclusion of a 4-chlorophenylmethyl group and acetamido substituent, which may enhance selectivity for biological targets compared to simpler methyl or ethyl derivatives .
Thienopyridine Derivatives
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine () replaces the thiazole core with a thienopyridine fused-ring system. While thienopyridines exhibit planar structures conducive to π-π stacking interactions, their synthesis is more complex due to fused-ring formation.
Oxadiazole Carboxamides
N-[(pyridin-2-yl)methyl]-3-[4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide () features an oxadiazole core instead of thiazole. Oxadiazoles are less metabolically stable due to susceptibility to hydrolysis but offer improved solubility. The pyrrolidin-1-ylphenyl substituent in this analog may enhance interactions with polar binding pockets, contrasting with the 4-chlorophenyl group in the target compound, which prioritizes hydrophobic interactions .
Triazole-Containing Compounds
Triazole derivatives such as 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () and 2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () incorporate sulfanyl linkages and trifluoromethyl/chlorophenyl groups. These compounds exhibit enhanced electronic diversity due to electron-withdrawing substituents (e.g., -CF₃), which may improve binding to charged residues in enzymatic active sites. However, their bulkier structures could reduce bioavailability compared to the more compact thiazole-based target compound .
Structural and Functional Data Table
Biological Activity
N-[(4-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole derivative characterized by its complex structure comprising a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment, anti-inflammatory processes, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula for this compound is CHClNOS. Its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, which may lead to various pharmacological effects. The detailed mechanism often involves modulation of signaling pathways crucial for cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- Inhibition of Kinases : Research has shown that compounds with similar structures exhibit significant inhibitory effects on kinases associated with cancer progression. In particular, compounds derived from thiazoles have been reported to target AKT signaling pathways, which are critical in glioma malignancy .
- Cell Viability Studies : In vitro studies have demonstrated that thiazole derivatives can reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value of 5.73 µM against MCF-7 breast cancer cells for a related thiazole compound .
Anti-inflammatory Effects
Thiazole compounds are also recognized for their anti-inflammatory properties. The interaction with inflammatory mediators can lead to the modulation of cytokine production and reduction in inflammation markers.
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiazole derivatives reveals its unique structural features and potential advantages in bioactivity:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole | 5.73 | Anticancer |
| Compound B | Thiazole | 12.15 | Anticancer |
| N-[Chloro] | Thiazole | TBD | Antimicrobial |
Case Studies
- Glioblastoma Treatment : A specific study focused on the efficacy of thiazole derivatives against glioblastoma cells showed promising results in inhibiting tumor growth while sparing non-cancerous cells . This highlights the potential for targeted therapies using such compounds.
- VEGFR Inhibition : Another study indicated that related thiazole compounds exhibited potent activity against vascular endothelial growth factor receptor (VEGFR), suggesting their role in inhibiting angiogenesis in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
